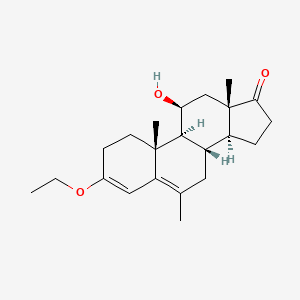
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one is a synthetic steroid compound with the molecular formula C22H32O3 and a molecular weight of 344.49 g/mol . It is known for its unique structure, which includes an ethoxy group at the 3-position and a methyl group at the 6-position on the androstadiene backbone.
Métodos De Preparación
The synthesis of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes:
Ethoxylation: Introduction of the ethoxy group at the 3-position.
Methylation: Addition of a methyl group at the 6-position.
Hydroxylation: Introduction of a hydroxyl group at the 11-beta position.
Cyclization and Dehydrogenation: Formation of the androstadiene structure.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents .
Análisis De Reacciones Químicas
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate the activity of these receptors, influencing various biological pathways and processes. The exact pathways and molecular targets depend on the specific context and application .
Comparación Con Compuestos Similares
3-Ethoxy-6-methyl-3,5-androstadiene-11-beta-ol-17-one can be compared with other similar steroid compounds, such as:
3-Ethoxy-3,5-estradien-17-one: Similar structure but lacks the methyl group at the 6-position.
Ethoxymethylandrostadieneolone: Another name for the same compound, highlighting its ethoxy and methyl groups.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S)-3-ethoxy-11-hydroxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H32O3/c1-5-25-14-8-9-21(3)17(11-14)13(2)10-15-16-6-7-19(24)22(16,4)12-18(23)20(15)21/h11,15-16,18,20,23H,5-10,12H2,1-4H3/t15-,16-,18-,20+,21-,22-/m0/s1 |
Clave InChI |
FKJJNZOSMGUJJO-LBYDKSIMSA-N |
SMILES isomérico |
CCOC1=CC2=C(C[C@H]3[C@@H]4CCC(=O)[C@]4(C[C@@H]([C@@H]3[C@]2(CC1)C)O)C)C |
SMILES canónico |
CCOC1=CC2=C(CC3C4CCC(=O)C4(CC(C3C2(CC1)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


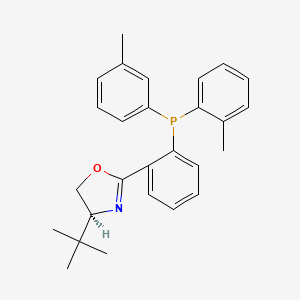
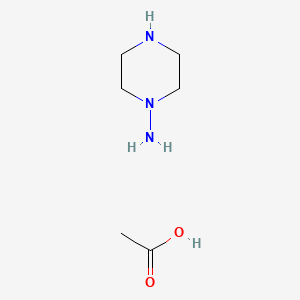
![rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone](/img/structure/B13825112.png)
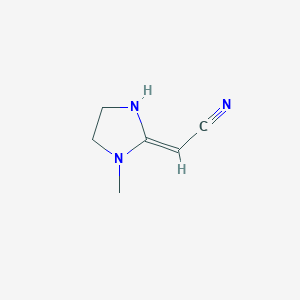

![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13825121.png)
![2-[3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B13825125.png)
![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
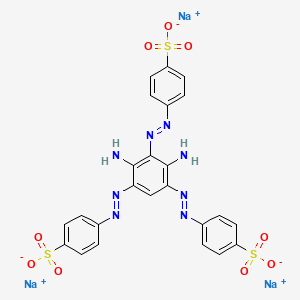
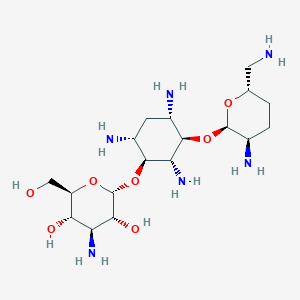

![1H-Cycloprop[d]imidazo[1,2-b]pyridazine(9CI)](/img/structure/B13825157.png)

![5-Hydroxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B13825172.png)
